molecular formula C19H21F2NO2 B11514766 1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11514766
M. Wt: 333.4 g/mol
InChI Key: CNLIOFZZPZYEKT-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a difluorophenyl group and two ethoxy groups attached to the tetrahydroisoquinoline core

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoroaniline and 6,7-diethoxy-1-tetralone.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,5-difluoroaniline with 6,7-diethoxy-1-tetralone under acidic conditions to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent such as sodium borohydride to yield the desired tetrahydroisoquinoline compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced tetrahydroisoquinoline derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups to form substituted derivatives.

    Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to form hydroxyl derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in biological research to investigate its effects on cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to specific receptors in the central nervous system, modulating neurotransmitter release and signaling pathways.

    Inhibit Enzymes: The compound may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

    Induce Apoptosis: In cancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and promoting cell death.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

    1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one: This compound shares the difluorophenyl group but differs in its core structure and functional groups.

    1-(2,5-Difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanone: Similar in having a difluorophenyl group, but with different substituents and applications.

    N-(2,5-Difluorophenyl)-2-pyrazinecarboxamide: Another compound with a difluorophenyl group, used in different research contexts.

Properties

Molecular Formula

C19H21F2NO2

Molecular Weight

333.4 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H21F2NO2/c1-3-23-17-9-12-7-8-22-19(14(12)11-18(17)24-4-2)15-10-13(20)5-6-16(15)21/h5-6,9-11,19,22H,3-4,7-8H2,1-2H3

InChI Key

CNLIOFZZPZYEKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC(=C3)F)F)OCC

Origin of Product

United States

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